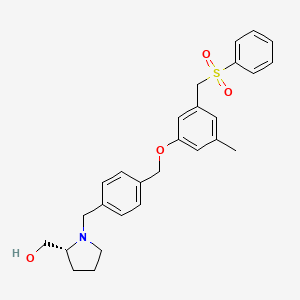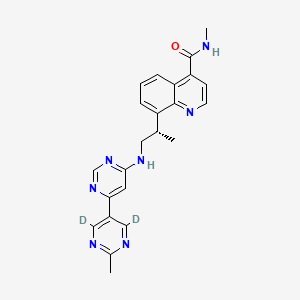
Unii-0C33ibk195
Overview
Description
“Unii-0C33ibk195” is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration). The code is non-proprietary, free, unique, unambiguous, and nonsemantic . The preferred substance name for “this compound” is VX-984 .
Molecular Structure Analysis
The molecular formula of VX-984 is C23H23N7O . The Unique Ingredient Identifier (UNII) is linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the FDA .Scientific Research Applications
1. Translating Research into Innovations
- Application : Transforming basic scientific research into practical and deployable innovations is a key aspect of scientific progress. This process has led to significant technological advancements benefiting society and the planet (Giordan et al., 2011).
2. Advancements in Materials Development
- Application : Novel materials development is crucial in chemical research, driving advancements in various industries, including the electronics sector. The discovery and development of new materials have led to significant technological evolutions (Cushing, Kolesnichenko, O'connor, 2004).
3. Collaborative Working Environments for Large Scale Environmental Models
- Application : Establishing collaborative environments is essential for developing and sharing large scientific applications, like the Unified Air Pollution Model (UNI-DEM). These collaborative frameworks enhance remote development and data sharing among geographically dispersed scientists (Şahin et al., 2009).
4. Universal Protein Resource (UniProt)
- Application : UniProt is a significant resource in biological research, providing a comprehensive, fully classified, and accurately annotated protein sequence knowledgebase. This resource supports scientific research by offering extensive cross-references and querying interfaces (Morgat et al., 2010).
5. Enhancing Health Research in Developing Countries
- Application : Scientific journals play a crucial role in disseminating research results, especially in the field of health research. They have the potential to influence research priorities and accelerate health research in developing countries (Momen, 2004).
6. Global Substance Registration System
- Application : The Global Substance Registration System (GSRS) developed by the FDA and NCATS provides rigorous scientific descriptions of substances related to health. It offers unique identifiers (UNIIs) for over 100,000 substances, aiding medicine and translational research (Peryea et al., 2020).
Mechanism of Action
Target of Action
VX-984, also known as 0C33IBK195, M9831, M-9831, or UNII-0C33IBK195, is a selective and potent inhibitor of DNA-PKcs . DNA-PKcs is a critical factor in the repair of DNA double-strand breaks (DSBs), which are the most lethal and toxic of lesions to DNA .
Mode of Action
VX-984 interacts with its target, DNA-PKcs, by inhibiting its function . This inhibition results in a dose-dependent reduction in the efficiency of non-homologous end joining (NHEJ), a pathway that repairs DSBs . Furthermore, VX-984 treatment enhances the radiosensitivity of each GBM cell line in a concentration-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by VX-984 is the non-homologous end joining (NHEJ) pathway . Inhibition of NHEJ by VX-984 results in compensatory increases in alternative repair pathways, specifically homologous recombination (HR) and microhomology-mediated end joining (mNHEJ) . This shift in repair mechanisms leads to an increase in DNA double-strand breaks (DSBs) .
Pharmacokinetics
It is noted that vx-984 is able to cross the blood-brain tumor barrier at sufficient concentrations, suggesting favorable distribution characteristics .
Result of Action
The molecular effect of VX-984’s action is the inhibition of DNA-PKcs phosphorylation, which is a critical step in the NHEJ repair pathway . On a cellular level, VX-984 treatment results in an inability of malignant cells to resolve γ-H2AX foci, indicating an accumulation of unrepaired DSBs . This leads to enhanced radiosensitivity in glioblastoma cells .
Biochemical Analysis
Biochemical Properties
VX-984 plays a significant role in biochemical reactions, particularly in the repair of DNA DSBs. It interacts with DNA-PK, a critical enzyme in the NHEJ pathway . VX-984 inhibits DNA-PK, resulting in a concentration-dependent inhibition of radiation-induced DNA-PK phosphorylation .
Cellular Effects
VX-984 has profound effects on various types of cells and cellular processes. It enhances the radiosensitivity of glioblastoma cells and non-small cell lung cancer (NSCLC) cells . VX-984 treatment results in a concentration-dependent enhancement of radiosensitivity, as defined by clonogenic analysis .
Molecular Mechanism
The molecular mechanism of VX-984 is primarily through the inhibition of DNA-PK, thereby affecting the NHEJ pathway . It inhibits the repair of radiation-induced DNA double-strand breaks in cells, suggesting that the radiosensitization induced by VX-984 is mediated by an inhibition of DNA repair .
Temporal Effects in Laboratory Settings
Over time, VX-984 shows a consistent ability to inhibit DNA-PK and enhance the radiosensitivity of cancer cells . It has been observed that VX-984 treatment results in a dose-dependent reduction in the efficiency of NHEJ .
Dosage Effects in Animal Models
In animal models, the effects of VX-984 vary with different dosages. In NSCLC patient-derived xenograft models, VX-984 significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD) when used in combination .
Metabolic Pathways
VX-984 is involved in the DNA repair metabolic pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway, and inhibits its function .
Subcellular Localization
Given its role as a DNA-PK inhibitor, it is likely to be found in the nucleus where DNA repair processes occur .
properties
IUPAC Name |
8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEACIOGDEQRHFA-KIYKJNLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476074-39-1 | |
| Record name | VX-984 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-984 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




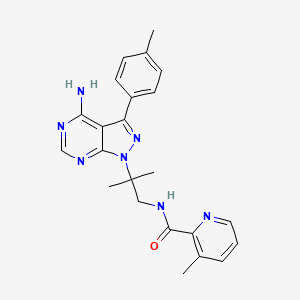
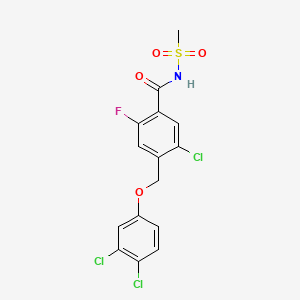
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)
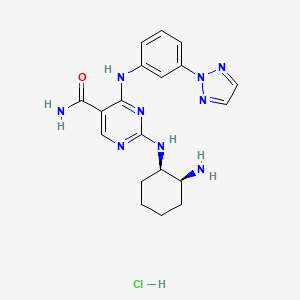
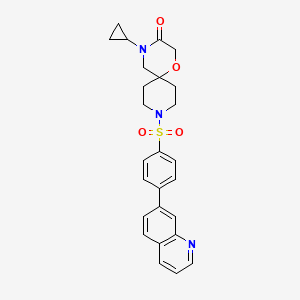

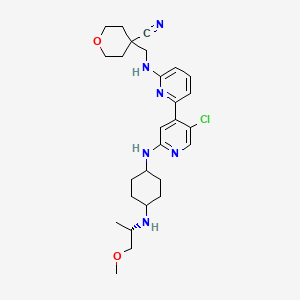
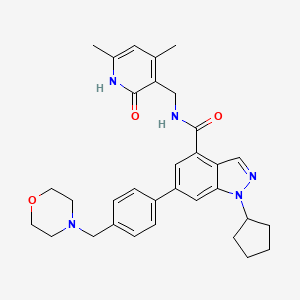

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

